(S)-1-Bromo-3-(methylsulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Bromo-3-(methylsulfinyl)benzene is an organic compound with the molecular formula C7H7BrOS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Bromo-3-(methylsulfinyl)benzene typically involves the bromination of 3-(methylsulfinyl)benzene. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Bromo-3-(methylsulfinyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to convert the methylsulfinyl group to a methylsulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of 1-bromo-3-(methylsulfonyl)benzene.
Reduction: Formation of 1-bromo-3-(methylthio)benzene.
Scientific Research Applications
(S)-1-Bromo-3-(methylsulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Bromo-3-(methylsulfinyl)benzene depends on its specific application. In chemical reactions, the bromine atom and the methylsulfinyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Methyl-4-(methylsulfinyl)benzene: Similar structure but with a methyl group instead of a bromine atom.
1-Bromo-4-(methylsulfinyl)benzene: Similar structure but with the bromine atom at a different position on the benzene ring.
(S)-1-Fluoro-4-(methylsulfinyl)benzene: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
(S)-1-Bromo-3-(methylsulfinyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a chiral methylsulfinyl group makes it a valuable compound for asymmetric synthesis and other specialized applications.
Properties
Molecular Formula |
C7H7BrOS |
---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-bromo-3-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7BrOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3/t10-/m0/s1 |
InChI Key |
FAGYVSVOUYMGTM-JTQLQIEISA-N |
Isomeric SMILES |
C[S@](=O)C1=CC(=CC=C1)Br |
Canonical SMILES |
CS(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.